molecular formula C14H20N2S B4261106 2-[1-(tetrahydro-2H-thiopyran-4-yl)pyrrolidin-2-yl]pyridine

2-[1-(tetrahydro-2H-thiopyran-4-yl)pyrrolidin-2-yl]pyridine

Cat. No. B4261106
M. Wt: 248.39 g/mol
InChI Key: DVNTYNRRGOZVBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[1-(tetrahydro-2H-thiopyran-4-yl)pyrrolidin-2-yl]pyridine is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and material science. This compound is a heterocyclic organic compound that contains a pyridine ring, a pyrrolidine ring, and a thiopyran ring. Synthesis of this compound is challenging, and several methods have been developed to obtain it.

Mechanism of Action

The mechanism of action of 2-[1-(tetrahydro-2H-thiopyran-4-yl)pyrrolidin-2-yl]pyridine is not fully understood. However, it has been proposed that this compound exerts its anticancer activity by inhibiting the activity of enzymes involved in the biosynthesis of nucleotides, which are essential for the proliferation of cancer cells. Additionally, it has been suggested that this compound may act by inducing apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
2-[1-(tetrahydro-2H-thiopyran-4-yl)pyrrolidin-2-yl]pyridine has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that this compound inhibits the growth and proliferation of cancer cells, induces apoptosis, and reduces inflammation. However, the effects of this compound in vivo are still under investigation.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-[1-(tetrahydro-2H-thiopyran-4-yl)pyrrolidin-2-yl]pyridine in lab experiments is its potential as a new drug candidate for the treatment of cancer and inflammatory diseases. Additionally, this compound can be used as a ligand in the development of new catalysts for organic synthesis. However, the limitations of using this compound in lab experiments include its complex synthesis process, which makes it difficult to obtain in large quantities, and its unknown mechanism of action, which requires further investigation.

Future Directions

Several future directions for the study of 2-[1-(tetrahydro-2H-thiopyran-4-yl)pyrrolidin-2-yl]pyridine can be identified. These include further investigation of its mechanism of action, evaluation of its efficacy and safety in animal models, and optimization of its synthesis method to increase its yield and purity. Additionally, this compound can be further studied for its potential applications in material science, such as the development of new optical and electronic materials.

Scientific Research Applications

2-[1-(tetrahydro-2H-thiopyran-4-yl)pyrrolidin-2-yl]pyridine has been extensively studied for its potential applications in medicinal chemistry and pharmacology. This compound has been shown to exhibit anticancer activity by inhibiting the proliferation of cancer cells. It has also been found to have anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of inflammatory diseases such as arthritis. Additionally, this compound has been studied for its potential use as a ligand in the development of new catalysts for organic synthesis.

properties

IUPAC Name

2-[1-(thian-4-yl)pyrrolidin-2-yl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2S/c1-2-8-15-13(4-1)14-5-3-9-16(14)12-6-10-17-11-7-12/h1-2,4,8,12,14H,3,5-7,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVNTYNRRGOZVBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2CCSCC2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[1-(tetrahydro-2H-thiopyran-4-yl)pyrrolidin-2-yl]pyridine
Reactant of Route 2
Reactant of Route 2
2-[1-(tetrahydro-2H-thiopyran-4-yl)pyrrolidin-2-yl]pyridine
Reactant of Route 3
2-[1-(tetrahydro-2H-thiopyran-4-yl)pyrrolidin-2-yl]pyridine
Reactant of Route 4
2-[1-(tetrahydro-2H-thiopyran-4-yl)pyrrolidin-2-yl]pyridine
Reactant of Route 5
2-[1-(tetrahydro-2H-thiopyran-4-yl)pyrrolidin-2-yl]pyridine
Reactant of Route 6
2-[1-(tetrahydro-2H-thiopyran-4-yl)pyrrolidin-2-yl]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.